molecular formula C9H17ClO2 B14297835 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane CAS No. 113811-21-5

2-(3-Chloropropyl)-2-propyl-1,3-dioxolane

Cat. No.: B14297835
CAS No.: 113811-21-5
M. Wt: 192.68 g/mol
InChI Key: JMIVHEJOTJQTPM-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C9H17ClO2. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is characterized by the presence of a chloropropyl group and a propyl group attached to a dioxolane ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane typically involves the reaction of 3-chloropropyl bromide with 2-propyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used. These reactions are often performed in acidic or basic aqueous solutions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution Reactions: The major products are substituted dioxolanes with various functional groups replacing the chlorine atom.

    Oxidation Reactions: The major products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: The major products are alcohols or alkanes, depending on the extent of reduction.

Scientific Research Applications

2-(3-Chloropropyl)-2-propyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carbonyl compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The compound’s reactivity and stability make it a valuable tool in synthetic chemistry and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
  • 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
  • Tris(chloropropyl) phosphate

Uniqueness

2-(3-Chloropropyl)-2-propyl-1,3-dioxolane is unique due to its specific combination of a chloropropyl group and a propyl group attached to a dioxolane ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications in synthetic chemistry and research. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile intermediate in various chemical processes.

Properties

CAS No.

113811-21-5

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

2-(3-chloropropyl)-2-propyl-1,3-dioxolane

InChI

InChI=1S/C9H17ClO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3

InChI Key

JMIVHEJOTJQTPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCCO1)CCCCl

Origin of Product

United States

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